![molecular formula C11H16O2 B12083976 2-[(tert-Butoxy)methyl]phenol](/img/structure/B12083976.png)
2-[(tert-Butoxy)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(tert-Butoxy)methyl]phenol is an organic compound characterized by a phenol group substituted with a tert-butoxy methyl group at the ortho position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(tert-Butoxy)methyl]phenol typically involves the protection of the hydroxyl group of phenol followed by alkylation. One common method includes the reaction of phenol with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. Catalysts such as cesium carbonate can be employed to enhance the reaction efficiency and reduce the reaction time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of reduced phenolic compounds.
Substitution: The tert-butoxy group can be substituted under acidic conditions, often using reagents like hydrochloric acid or sulfuric acid. This reaction can yield various substituted phenols depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Hydrochloric acid, sulfuric acid.
Major Products Formed:
Oxidation: Quinones, oxidized phenolic derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Substituted phenols.
Applications De Recherche Scientifique
2-[(tert-Butoxy)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex phenolic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a model compound for understanding phenolic compound behavior in biological systems.
Medicine: Research into its potential therapeutic properties is ongoing, particularly its antioxidant activity.
Industry: It is used in the production of polymers, resins, and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism by which 2-[(tert-Butoxy)methyl]phenol exerts its effects is primarily through its phenolic hydroxyl group. This group can participate in hydrogen bonding, electron donation, and radical scavenging activities. The tert-butoxy group provides steric hindrance, which can influence the compound’s reactivity and interaction with other molecules. Molecular targets include enzymes and receptors that interact with phenolic compounds, affecting pathways related to oxidative stress and cellular signaling.
Comparaison Avec Des Composés Similaires
2-tert-Butyl-4,6-dimethylphenol: This compound has similar steric properties but differs in the position and number of substituents.
Phenol: The parent compound, lacking the tert-butoxy group, is more reactive and less sterically hindered.
tert-Butylphenol: Similar in having a tert-butyl group but differs in the position of substitution.
Uniqueness: 2-[(tert-Butoxy)methyl]phenol is unique due to the combination of the tert-butoxy group and the phenolic hydroxyl group, which provides a balance of steric hindrance and reactivity. This makes it particularly useful in applications requiring controlled reactivity and stability.
Propriétés
Formule moléculaire |
C11H16O2 |
|---|---|
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxymethyl]phenol |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-7,12H,8H2,1-3H3 |
Clé InChI |
STEBGWWYSZVMPC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCC1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


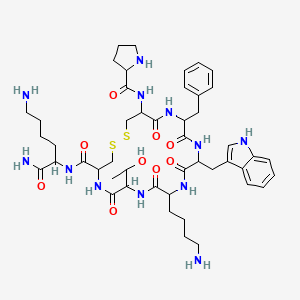

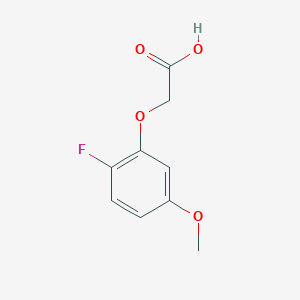


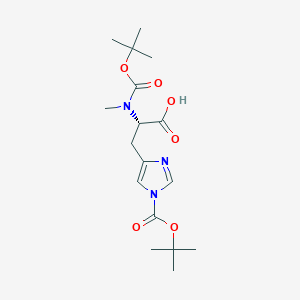
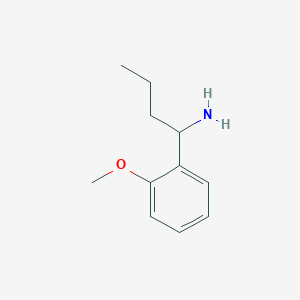
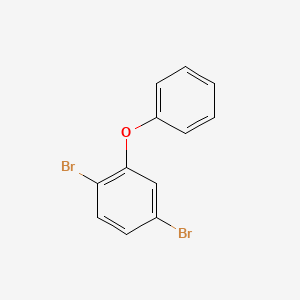

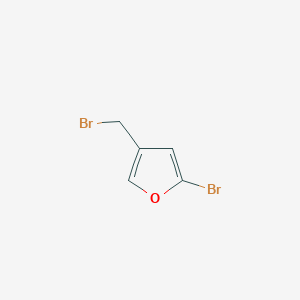
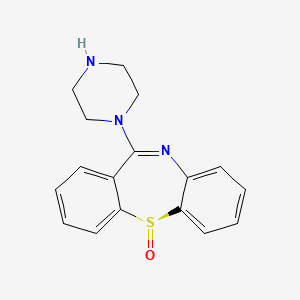
![sodium;2-amino-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoate](/img/structure/B12083983.png)

![b-D-Galactopyranoside, 2-[2-(2-azidoethoxy)ethoxy]ethyl,2,3,4,6-tetraacetate](/img/structure/B12083993.png)
